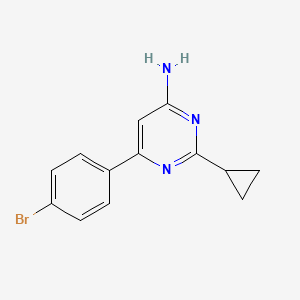

6-(4-溴苯基)-2-环丙基嘧啶-4-胺

描述

Synthesis Analysis

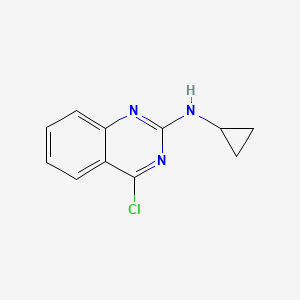

The synthesis of similar compounds often involves reactions like the Suzuki-Miyaura cross-coupling reaction . This reaction is used to couple boronic acids with halides or pseudohalides. In the case of “6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-amine”, the 4-bromophenyl could potentially be coupled with a cyclopropylpyrimidin-4-amine boronic acid .Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent groups. The pyrimidine ring is a planar, aromatic ring, and the cyclopropyl group is a small, strained three-membered ring. The 4-bromophenyl group consists of a phenyl ring with a bromine atom attached at the 4-position .Chemical Reactions Analysis

The compound “6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-amine” could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring makes it susceptible to nucleophilic aromatic substitution reactions. The pyrimidine ring could potentially undergo electrophilic substitution reactions .科学研究应用

化学性质和反应

- 嘧啶反应中的 SN(ANRORC) 机制:已经研究了 2-溴-4-苯基嘧啶在液氨中与钾酰胺的氨化反应,揭示了一个涉及开链中间体的 SN(ANRORC) 机制(Kroon & Plas, 2010)。

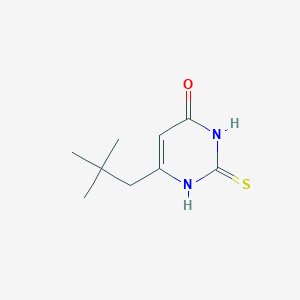

- 嘧啶的环内氨化:对 4-取代-5-溴嘧啶在液氨中被钾酰胺环内氨化的研究表明,转化为相应的 4-取代-6-氨基嘧啶可以部分通过 SN(ANRORC) 机制进行(Rasmussen 等,1978)。

合成和药物化学应用

- 硫代取代衍生物的合成:已经探索了从 3-(4-溴苯基)-2-氰丙-2-烯硫酰胺开始合成各种硫代取代的烟酸乙酯、噻吩并[2,3-b]吡啶和吡啶并噻吩嘧啶衍生物,以及它们的抗菌活性(Gad-Elkareem 等,2011)。

- α-氨基膦酸酯的合成:使用磷钼酸从 2-环丙基嘧啶-4-甲醛合成 α-氨基膦酸酯的高效一锅法展示了在药物合成中的潜在应用(Reddy 等,2014)。

- GPR119 激动剂用于葡萄糖耐受:4-氨基-2-苯基嘧啶衍生物(包括 2-(4-溴苯基)-6-甲基-N-[2-(1-氧化吡啶-3-基)乙基]嘧啶-4-胺)作为 GPR119 激动剂的合成和构效关系研究表明,用于改善小鼠葡萄糖耐受的药物应用(Negoro 等,2012)。

未来方向

作用机制

Target of Action

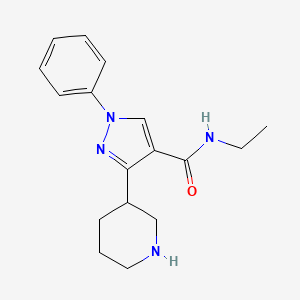

Similar compounds such as pyrazoline derivatives have been reported to interact with acetylcholinesterase (ache), a principal enzyme in the cholinergic nervous system .

Mode of Action

For instance, pyrazoline derivatives have been reported to affect AchE activity, which can lead to behavioral changes and body movement impairment .

Biochemical Pathways

They have been reported to affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .

Pharmacokinetics

Related compounds have been reported to have good oral bioavailability and to be metabolized by the cytochrome p450 system .

Result of Action

Related compounds have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Action Environment

Related compounds have been reported to be environmentally benign and stable under various conditions .

生化分析

Biochemical Properties

6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-amine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neural transmission. Additionally, the compound interacts with proteins involved in inflammatory pathways, such as tumor necrosis factor-alpha (TNF-α), by inhibiting its production . These interactions highlight the compound’s potential in modulating biochemical pathways related to neural and inflammatory responses.

Cellular Effects

The effects of 6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-amine on various cell types and cellular processes are profound. In neuronal cells, the compound has been shown to exert neuroprotective effects by reducing oxidative stress and apoptosis . It influences cell signaling pathways, such as the NF-kB pathway, which is involved in inflammation and cell survival . Furthermore, the compound affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes related to inflammation and cell death . These cellular effects suggest that the compound could be beneficial in treating neurodegenerative diseases and inflammatory conditions.

Molecular Mechanism

At the molecular level, 6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as acetylcholinesterase, inhibiting their activity . This binding interaction is facilitated by the bromophenyl group, which enhances the compound’s affinity for the enzyme’s active site. Additionally, the compound inhibits the NF-kB pathway by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-kB . This inhibition leads to reduced transcription of pro-inflammatory genes. The compound also affects gene expression by interacting with transcription factors and modulating their activity . These molecular mechanisms underline the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

The stability and effects of 6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-amine over time have been studied in laboratory settings. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . It undergoes gradual degradation when exposed to light and high temperatures, leading to a decrease in its efficacy . Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation . These findings suggest that the compound’s stability and long-term effects need to be considered in its potential therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of 6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-amine vary with different dosages. At low doses, the compound has been shown to exert neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which toxicity increases . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can have different biological activities, some of which may contribute to the compound’s overall effects. The compound also interacts with cofactors, such as NADPH, which are essential for its metabolic conversion . The effects on metabolic flux and metabolite levels are significant, as they can influence the compound’s efficacy and toxicity . Understanding these metabolic pathways is crucial for developing safe and effective therapeutic strategies.

Transport and Distribution

The transport and distribution of 6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells by organic anion-transporting polypeptides (OATPs), which facilitate its uptake . Once inside the cells, the compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution within tissues is influenced by factors such as blood flow and tissue permeability, with higher concentrations observed in the liver and brain . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of 6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-amine is critical for its activity and function. The compound has been shown to localize primarily in the mitochondria, where it exerts its effects on cellular metabolism and apoptosis . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The mitochondrial localization is particularly important for its neuroprotective and anti-inflammatory effects, as it allows the compound to modulate mitochondrial function and reduce oxidative stress . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.

属性

IUPAC Name |

6-(4-bromophenyl)-2-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3/c14-10-5-3-8(4-6-10)11-7-12(15)17-13(16-11)9-1-2-9/h3-7,9H,1-2H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPDOGKFNFIAMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

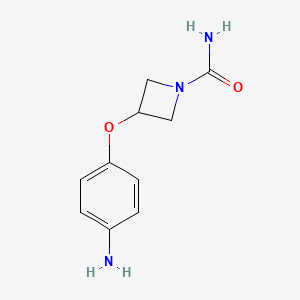

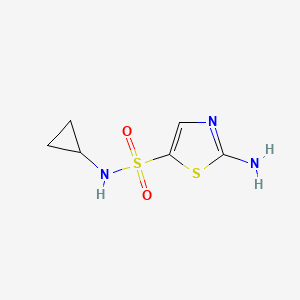

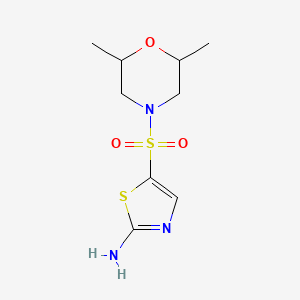

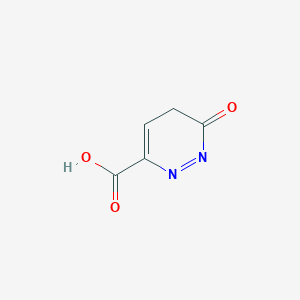

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1491335.png)

![4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol](/img/structure/B1491339.png)